molecular formula C20H14S B14452837 2-[2-(Anthracen-2-YL)ethenyl]thiophene CAS No. 78405-84-2

2-[2-(Anthracen-2-YL)ethenyl]thiophene

Cat. No.: B14452837
CAS No.: 78405-84-2
M. Wt: 286.4 g/mol
InChI Key: BFBUWRVPDCVFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Anthracen-2-YL)ethenyl]thiophene is a useful research compound. Its molecular formula is C20H14S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78405-84-2

Molecular Formula

C20H14S

Molecular Weight

286.4 g/mol

IUPAC Name

2-(2-anthracen-2-ylethenyl)thiophene

InChI

InChI=1S/C20H14S/c1-2-5-17-14-19-12-15(8-10-20-6-3-11-21-20)7-9-18(19)13-16(17)4-1/h1-14H

InChI Key

BFBUWRVPDCVFIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=CC4=CC=CS4

Origin of Product

United States

Molecular Architecture and Solid State Organization of 2 2 Anthracen 2 Yl Ethenyl Thiophene Derivatives

Conformational Analysis and Dihedral Angles in Anthracene-Thiophene-Ethenyl Systems

The conformational flexibility of anthracene-thiophene-ethenyl systems is largely defined by the rotational freedom around the single bonds connecting the aromatic units and the vinyl bridge. The resulting dihedral angles determine the degree of planarity of the molecule, which has significant implications for its electronic conjugation and packing efficiency.

In some derivatives, the structure is nearly planar. For instance, theoretical calculations on certain X-shaped anthracene-thiophene derivatives have shown that the dihedral angle between the anthracene (B1667546) and thiophene (B33073) moieties can be as low as 24.5° to 27.5°. mdpi.com This planarity enhances the π-π stacking interactions between molecules, which is beneficial for charge transport. mdpi.com Similarly, in 2-(2,2-dibromoethenyl)thiophene, the alkenyl unit and the thiophene ring are almost coplanar, with an angle of just 3.5(2)° between their respective planes. nih.gov

However, steric hindrance, particularly in substituted derivatives, can force the aromatic rings to adopt a twisted conformation. A single-crystal X-ray study of 3-[2-(anthracen-9-yl)ethenyl]thiophene, an isomer of the title compound, revealed that the anthracene and thiophene planes are nearly perpendicular, with a dihedral angle of 72.6(3)°. uow.edu.au This significant twist is adopted to relieve steric strain between hydrogen atoms on the aromatic units. uow.edu.auuow.edu.au A similar perpendicular arrangement is observed in other anthracenyl derivatives, where dihedral angles between the anthracene core and a pendant ring system were found to be 75.57(7)° and 70.26(10)°. nih.gov The degree of conformational twisting can play a crucial role in the solid-state properties, influencing phenomena such as orientational disorder and solid-state emission. rsc.org

Table 1: Dihedral Angles in Anthracene-Thiophene Systems and Related Derivatives

CompoundDescription of Dihedral AngleAngle (°)Reference
X-Shaped Anthracene-Thiophene Derivative (X2)Between anthracene and thiophene units24.5 - 27.5 mdpi.com
3-[2-(Anthracen-9-yl)ethenyl]thiopheneBetween anthracene and thiophene planes72.6 (3) uow.edu.au
(E)-1-(anthracen-9-yl)-3-(3H-indol-2-yl)prop-2-en-1-oneBetween anthracene and indole (B1671886) ring systems75.57 (7) nih.gov
(E)-1-(anthracen-9-yl)-3-[4-(dimethylamino)naphthalen-1-yl]prop-2-en-1-oneBetween anthracene and naphthalene (B1677914) ring systems70.26 (10) nih.gov
2-(2,2-Dibromoethenyl)thiopheneBetween thiophene ring and vinyl moiety planes3.5 (2) nih.gov

Crystallographic Insights into Molecular Geometry and Packing (X-ray Diffraction Studies)

For example, a study on 3-[2-(anthracen-9-yl)ethenyl]thiophene confirmed that both the thiophene and anthracene units are individually almost planar. uow.edu.au The maximum deviation from the least-squares plane was found to be 0.011(9) Å for the thiophene ring and 0.034(2) Å for the anthracene fragment. uow.edu.au Such studies provide the fundamental data for understanding how molecules interact and organize in the solid state.

In other related systems, such as bis-5′-alkylthiophen-2′-yl-2,6-anthracene, X-ray crystallography has shown a nearly flat, symmetric molecular geometry that facilitates tight molecular packing in a herringbone pattern, a motif commonly observed for high-performance organic semiconductors like pentacene. pkusz.edu.cn The crystallographic data obtained from single crystals often serve as a reference for analyzing the structure of polycrystalline thin films. pkusz.edu.cn

Table 2: Crystallographic Data for 3-[2-(Anthracen-9-yl)ethenyl]thiophene

ParameterValue
Chemical FormulaC20H14S
Temperature100 K
Crystal SystemNot specified in abstract
Space GroupNot specified in abstract
Key FeatureFlip-type disorder of the thiophene ring
Note: Detailed unit cell parameters were not available in the provided search results. uow.edu.au

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., π-π Stacking, C-H···π Contacts, Van der Waals Interactions)

The solid-state organization of anthracene-thiophene derivatives is governed by a combination of non-covalent intermolecular interactions. These forces, though individually weak, collectively determine the crystal packing, which in turn influences the material's electronic properties.

π-π Stacking: A common and crucial interaction in conjugated aromatic systems is π-π stacking. The planar structure of some anthracene-thiophene derivatives enhances these interactions, facilitating charge transfer between adjacent molecules. mdpi.com In the crystal structure of 3-[2-(anthracen-9-yl)ethenyl]thiophene, π-π stacking occurs between the anthracene fragments of neighboring molecules. uow.edu.au The distance between the centroids of these stacked rings is 3.59 Å, with an inter-planar distance of approximately 3.45 Å, indicating a significant stacking interaction. uow.edu.au In other anthracene derivatives, π-π interactions have been observed with centroid-centroid distances of around 4.033 Å and 3.9432(16) Å. nih.govmdpi.com

Herringbone Packing: Besides direct stacking, another prevalent motif is the herringbone arrangement, where molecules pack in an edge-to-face manner. This packing is observed in derivatives of bis-alkylthiophen-yl-anthracene and is known to promote efficient two-dimensional charge transport. pkusz.edu.cn

C-H···π and Other Weak Interactions: Van der Waals forces are the primary packing determinants. uow.edu.au More specific interactions, such as C-H···π and C-H···S contacts, also play a significant role in stabilizing the crystal structure. uow.edu.au In C-H···π interactions, a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule. mdpi.compolymer.cn These, along with weak C-H···S directional contacts, help to fine-tune the molecular arrangement. uow.edu.au The interplay of these varied interactions leads to complex three-dimensional supramolecular networks. nih.gov

Table 3: Examples of Intermolecular Interactions in Anthracene-Thiophene Derivatives

Interaction TypeCompound SystemGeometric Parameter (Distance)Reference
π-π Stacking3-[2-(Anthracen-9-yl)ethenyl]thiophene~3.45 Å (inter-planar) uow.edu.au
π-π StackingAnthracene Derivative (DADB)4.033 Å (Cg-Cg) mdpi.com
π-π StackingAnthracenyl Chalcone Derivative3.9432 (16) Å (centroid-centroid) nih.gov
C-H···π3-[2-(Anthracen-9-yl)ethenyl]thiopheneShort directional contacts observed uow.edu.au
C-H···S3-[2-(Anthracen-9-yl)ethenyl]thiopheneShort directional contacts observed uow.edu.au

Molecular Self-Ordering Properties in Thin Film Architectures

The performance of organic electronic devices relies heavily on the molecular organization within the active semiconductor layer, which is typically a thin film. The ability of 2-[2-(anthracen-2-yl)ethenyl]thiophene and its derivatives to self-order into well-defined structures during film deposition is therefore of critical importance.

Studies on related thiophene-anthracene oligomers have shown that these molecules possess excellent self-ordering properties. pkusz.edu.cn Using techniques like grazing incidence X-ray diffraction (GIXD), it has been demonstrated that the packing motifs observed in single crystals, such as the herringbone structure, can be reproduced in vacuum-deposited thin films. pkusz.edu.cnacs.org Furthermore, the molecules often adopt a preferential orientation, with their long axes aligned nearly perpendicular to the substrate surface. nih.gov This high degree of order is crucial for efficient charge transport across the film.

The self-ordering process can also be precisely controlled by chemically modifying the substrate surface. For instance, a derivative of an anthracene-based semiconductor was functionalized with a triethoxysilane group to form a self-assembled monolayer (SAM) on a silicon dioxide (SiO₂) surface. nih.gov This SAM acted as a template, inducing a more uniform coverage and ordering of the subsequently deposited semiconductor molecules, which significantly improved the performance of an ultrathin film transistor. nih.gov This demonstrates a powerful strategy for engineering molecular architecture in thin films to optimize device function.

Photophysical Behavior and Spectroscopic Elucidation of 2 2 Anthracen 2 Yl Ethenyl Thiophene

Ultraviolet-Visible (UV-Vis) Absorption Characteristics in Various Media

The electronic absorption profile of anthracene-thiophene derivatives is characterized by distinct bands corresponding to π–π* transitions. For compounds structurally similar to 2-[2-(Anthracen-2-YL)ethenyl]thiophene, the UV-Vis absorption spectrum typically displays two main absorption regions. lookchem.com One region can be attributed to the styryl segment, while the other shows the characteristic vibronic structure of the anthracene (B1667546) core. lookchem.comrsc.org

The introduction of thiophene (B33073) substituents on an anthracene core generally results in minor red shifts (<10 nm) in the absorption maxima compared to the parent anthracene molecule. rsc.org This suggests that while the thiophene moiety does extend the π-conjugation of the system, its effect on the S₀–S₁ energy gap is modest. rsc.org

The polarity of the solvent medium can influence the position of the absorption bands. researchgate.netekb.eg For related thiophene-based dyes, a bathochromic (red) shift is often observed as the refractive index or polarity of the solvent increases. researchgate.netekb.eg This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. For instance, in a series of thienylazo-thiophene dyes, changing the solvent from methanol (B129727) to acetone (B3395972) and then to DMF resulted in a progressive red shift in the maximum absorption wavelength (λmax). ekb.eg This behavior can be rationalized by the Bayliss model, where the solvent's refractive index plays a key role in stabilizing the excited state. researchgate.net

Table 1: Illustrative UV-Vis Absorption Maxima (λmax) for Related Anthracene-Thiophene Compounds in Different Solvents Note: This table is based on general findings for related compounds, as specific data for this compound was not available in the provided sources.

Compound TypeSolventTypical λmax Range (nm)Observation
9,10-di(thiophene-2-yl)anthraceneToluene~400-430Minor red shift vs. anthracene. rsc.org
Styryl-anthracene derivativesTHF~405-422Characteristic vibronic pattern of anthracene. lookchem.com
Thiophene-based dyesMethanol~514Solvent polarity affects λmax. ekb.eg
Thiophene-based dyesAcetone~518Red shift with increasing solvent polarity. ekb.eg
Thiophene-based dyesDMF~522Further red shift in more polar solvent. ekb.eg

Fluorescence Spectroscopy and Emission Properties

The emission characteristics of this compound are governed by the nature of its lowest singlet excited state (S₁), which is significantly influenced by structural features and the surrounding environment.

Modulation of Fluorescence Quantum Yields and Efficiencies by Substitution

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to molecular structure. Unsubstituted anthracene has a moderate fluorescence quantum yield of about 30% due to a high rate of intersystem crossing to the triplet state. rsc.org However, substitutions on the anthracene ring can drastically alter this property. rsc.org

Table 2: Representative Fluorescence Quantum Yields (ΦF) for Anthracene Derivatives This table illustrates the effect of substitution on quantum yield, using anthracene as a reference.

CompoundSolventΦFReference
Anthracene (Standard)Ethanol0.27 rsc.orgresearchgate.net
9,10-diphenylanthracene-~1.00 rsc.org
9,10-di(thiophene-2-yl)anthracene-&lt;0.10 rsc.org
D-π-A Thienothiophene SystemTHF0.86 beilstein-journals.org

Analysis of Stokes Shifts and Their Mechanistic Origins

The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. Thiophene-based organic dyes are often characterized by large Stokes shifts. nih.govrsc.org For example, a thiophene-based dye designed for NADH detection exhibited a large Stokes shift of 144 nm. nih.govrsc.org Another asymmetric anthracene-fused BODIPY dye was reported to have an enlarged Stokes shift of 53 nm (1425 cm⁻¹). researchgate.net

Large Stokes shifts are generally attributed to significant differences in the geometry of the molecule between its ground state (S₀) and its first excited state (S₁). muni.cz Upon photoexcitation, the molecule undergoes geometric relaxation to a more stable excited-state conformation, which lowers its energy. muni.cz The subsequent emission of a photon occurs from this relaxed state, resulting in a lower energy (longer wavelength) emission compared to the absorption. Intramolecular charge transfer (ICT) from a donor to an acceptor part of the molecule upon excitation can also be a major contributor to large Stokes shifts. researchgate.netnih.gov In the case of this compound, the ethenyl bridge allows for potential torsional relaxation in the excited state, which could contribute to a significant Stokes shift.

Solvatochromic Effects on Emission Maxima

Solvatochromism also strongly affects the fluorescence emission spectra of polar molecules. The emission intensity and wavelength maximum of thiophene- and anthracene-based fluorophores can be significantly altered by the polarity of the solvent. nih.govnih.gov An increase in solvent polarity often leads to a pronounced red shift (bathochromic shift) in the emission spectrum. nih.gov

This effect is typically observed in molecules where the excited state has a larger dipole moment than the ground state. nih.gov More polar solvents can better stabilize the more polar excited state, thus lowering its energy and red-shifting the emission. This relationship can be described by the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent. researchgate.netnih.gov For a dansyl derivative containing a thienyl substituent, the emission spectrum was strongly affected by solvent polarity, indicating a significant change in the molecule's dipole moment upon photoexcitation. nih.gov

Aggregation-Induced Emission (AIE) versus Aggregation-Caused Quenching (ACQ)

Many traditional fluorophores that are highly emissive in dilute solutions suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations. rsc.org This is due to the formation of non-emissive aggregates stabilized by π–π stacking interactions. nih.gov

However, a class of molecules known as AIE luminogens (AIEgens) exhibits the opposite behavior: they are weakly emissive in solution but become highly fluorescent upon aggregation. researchgate.netrsc.org This phenomenon, known as aggregation-induced emission (AIE), is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. nih.govresearchgate.net In solution, these motions provide non-radiative pathways for the excited state to decay, quenching fluorescence. nih.gov In the aggregated state, these motions are hindered, blocking the non-radiative channels and forcing the molecule to decay via radiative fluorescence. nih.gov

Several anthracene derivatives, including 9,10-dithienylanthracene (DTA), have been shown to be AIE-active. rsc.org The nonplanar conformation and torsional effects between the anthracene core and the side heterocyclic units are critical factors for their AIE performance. rsc.org The presence of rotatable thiophene rings is a key structural feature that can lead to AIE. nih.gov Therefore, it is plausible that this compound, with its rotatable single bonds, could exhibit AIE characteristics.

Triplet State Energies and Dynamics

Following photoexcitation to the singlet state (S₁), the molecule can undergo intersystem crossing (ISC) to the triplet state (T₁). mdpi.com For unsubstituted anthracene, this is a very efficient process, with a triplet yield of approximately 70%. rsc.org This high ISC rate is responsible for its relatively low fluorescence quantum yield. rsc.org The energy of the first triplet state (T₁) for anthracene is approximately 1.8 eV.

The dynamics of the triplet state include its lifetime and its potential to participate in further processes like triplet-triplet annihilation (TTA). TTA, also known as triplet fusion, is a process where two molecules in the triplet state interact to produce one molecule in an excited singlet state and one in the ground state. laszlofrazer.com This process is the basis for photochemical upconversion, where low-energy light is converted to higher-energy light. laszlofrazer.com

Excitonic Properties and Intramolecular/Intermolecular Energy Transfer Mechanisms of this compound

The photophysical behavior of π-conjugated organic molecules like this compound is fundamentally governed by the nature of their excited states, or excitons, and the subsequent energy transfer processes. An exciton (B1674681) is a quasi-particle consisting of an electron and an electron hole that are attracted to each other by their electrostatic Coulomb force. The properties of these excitons, including their formation, diffusion, and decay, as well as the mechanisms by which they transfer energy within and between molecules, are critical in determining the material's suitability for various optoelectronic applications.

In the solid state, the arrangement and interaction of molecules dictate the collective excitonic properties. The electronic coupling between adjacent molecules can lead to the formation of delocalized Frenkel excitons, where the excitation is shared among several molecules. The nature of these excitons is highly dependent on the molecular packing. For instance, in anthracene derivatives, different crystal packing motifs can lead to varying degrees of exciton delocalization and the formation of different emissive species, including Frenkel excitons, entangled triplet pairs, and self-trapped excitons.

The connection of an anthracene core with a thiophene moiety via an ethenyl bridge creates a donor-π-acceptor (D-π-A) type structure. The anthracene unit can act as the primary chromophore, while the thiophene can modulate the electronic properties. The vinyl bridge facilitates π-conjugation across the molecule, allowing for efficient electronic communication between the two aromatic systems. This can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. In such states, there is a spatial separation of the electron and hole, with the electron density shifting from the donor (often the anthracene moiety) to the acceptor part of the molecule. The energy and character of these ICT states are highly sensitive to the local environment, including solvent polarity.

The photophysical properties of a series of oligothiophene-anthracene co-oligomers, specifically 9,10-bis(2-dodecyloligothienylvinyl)anthracene, have been investigated, providing insights into the behavior of such systems. An increase in the number of thiophene units leads to an increased conjugation length, which is reflected in their photophysical and electrochemical properties. rsc.org Studies on similar donor-acceptor systems based on anthracene and cyanostilbene have shown strong emission from ICT states in solution, with a characteristic solvatochromic redshift in emission with increasing solvent polarity. rsc.org

The following table summarizes key photophysical data for related anthracene-thiophene and donor-acceptor systems, which can provide a basis for understanding the expected properties of this compound.

Table 1: Photophysical Data of Related Anthracene-Thiophene and Donor-Acceptor Compounds

Compound Absorption Max (λabs) (nm) Emission Max (λem) (nm) Quantum Yield (ΦF) Solvent/State
CSB-1 398 511 0.43 Solid State
CSB-2 398 511 0.37 Solid State
T1A 434 506, 538 - CH2Cl2
T2A 443 501, 534 - CH2Cl2
T3A 447 496, 528 - CH2Cl2

Data for CSB-1 and CSB-2 from a study on anthracene-incorporated cyanostilbene based donor-acceptor systems. rsc.org Data for T1A, T2A, and T3A from a study on π-conjugated oligothiophene–anthracene co-oligomers. rsc.org

Intramolecular Energy Transfer

Intramolecular energy transfer in this compound can occur between the anthracene and thiophene-ethenyl moieties. Upon absorption of a photon, an initial excited state is formed, which is often localized on the anthracene core (a locally excited state). From this state, several relaxation pathways are possible, including fluorescence emission or energy transfer to a lower-energy state.

Given the donor-π-acceptor nature of the molecule, a prominent intramolecular process is the formation of an ICT state. This process can be considered a form of energy transfer where the energy of the locally excited state is transferred to a charge-separated state. The efficiency of this process depends on the electronic coupling between the donor and acceptor parts of the molecule and their relative energy levels. The vinyl bridge plays a crucial role in mediating this electronic communication.

Theoretical studies on similar thiophene-π-conjugated donor-acceptor molecules have shown that the excited states can involve a distortion of the C=C double bond, which facilitates the charge transfer process. researchgate.net This structural relaxation in the excited state is a key feature of ICT processes and is often responsible for the large Stokes shifts observed in these molecules.

Another potential intramolecular energy transfer mechanism is Förster Resonance Energy Transfer (FRET). FRET is a non-radiative process that occurs through dipole-dipole coupling between a donor chromophore in an excited state and an acceptor chromophore in its ground state. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. In this compound, the anthracene moiety could act as the donor and the vinylthiophene moiety as the acceptor. However, due to the short distance and conjugated nature of the linker, the distinction between FRET and the formation of a delocalized or ICT state can become blurred.

Intermolecular Energy Transfer

In the solid state or in aggregates, intermolecular energy transfer becomes a significant de-excitation pathway. This process involves the transfer of excitation energy from one molecule to a neighboring molecule. The efficiency and mechanism of intermolecular energy transfer are strongly dependent on the intermolecular distance and orientation, which are dictated by the molecular packing in the solid state.

Two primary mechanisms govern short-range intermolecular energy transfer:

Förster Resonance Energy Transfer (FRET): As with intramolecular transfer, FRET can also occur between molecules. It is a through-space interaction and does not require physical contact or orbital overlap between the donor and acceptor.

Dexter Energy Transfer: This mechanism requires the overlap of the electron orbitals of the donor and acceptor molecules and involves a simultaneous exchange of electrons. Dexter transfer is therefore a very short-range process, typically occurring over distances of less than 10 Å. It can facilitate both singlet and triplet energy transfer.

Table of Compounds Mentioned

Abbreviation/NameFull Chemical Name
CSB-1 2-(4-(dodecyloxy)phenyl)-3-(4-((anthracen-9-yl)ethynyl)phenyl)acrylonitrile
CSB-2 2-(4-(hexyloxy)phenyl)-3-(4-((anthracen-9-yl)ethynyl)phenyl)acrylonitrile
T1A 9,10-bis(2-dodecylthienylvinyl)anthracene
T2A 9,10-bis(2-dodecylbithienylvinyl)anthracene
T3A 9,10-bis(2-dodecylterthienylvinyl)anthracene
This compound This compound

Charge Transport Phenomena in 2 2 Anthracen 2 Yl Ethenyl Thiophene Based Materials

Mechanisms of Hole and Electron Transport in Conjugated Systems

Charge transport in conjugated organic materials, such as those based on 2-[2-(Anthracen-2-YL)ethenyl]thiophene, is fundamentally different from that in traditional inorganic semiconductors. Instead of charge carriers moving through delocalized bands, transport in these organic systems is typically described by a charge hopping mechanism between localized states. mdpi.comrsc.org This process involves charge carriers (holes or electrons) jumping from one molecule or conjugated segment to the next. The efficiency of this process is governed by the electronic coupling between adjacent molecules and the energy required to move the charge, known as the reorganization energy.

In these materials, charge carriers can be either holes (positive charges) or electrons (negative charges). The transport of these carriers underpins the performance of organic electronic devices. rsc.org Holes move through the Highest Occupied Molecular Orbital (HOMO) levels of the molecules, while electrons travel through the Lowest Unoccupied Molecular Orbital (LUMO) levels. aip.orgmdpi.com The relative efficiency of hole versus electron transport can be influenced by the specific chemical and solid-state structure of the material. researchgate.net For instance, in some anthracene-based conjugated polymers, the transport of negative carriers can be more efficient than that of positive carriers, with electron mobility measured to be significantly higher than hole mobility. aip.org This ambipolar behavior, the ability to transport both holes and electrons, is a valuable property for many electronic applications. aip.org

Factors Influencing Charge Carrier Mobility (e.g., Molecular Packing, Electronic Coupling, Conjugation Length)

Charge carrier mobility (µ), a key parameter defining the performance of an organic semiconductor, is critically influenced by several interconnected molecular and morphological factors. These include molecular packing, electronic coupling, and conjugation length.

Molecular Packing and Electronic Coupling: The arrangement of molecules in the solid state, or molecular packing, is paramount. rsc.org Optimal packing facilitates strong electronic coupling (transfer integrals) between adjacent molecules, which is essential for efficient charge transport. nih.govrsc.org In π-conjugated systems, charge carriers hop between neighboring molecules, and the rate of this hopping is directly related to the degree of orbital overlap. nsf.gov For instance, a herringbone packing arrangement is common in anthracene (B1667546) derivatives, and modifications to the molecular structure can influence this packing to enhance transport properties. rsc.orgresearchgate.net Close intermolecular contacts and appropriate orientation, such as co-facial π-π stacking, can maximize electronic coupling and lead to higher mobility. rsc.org Conversely, significant positional disorder or unfavorable packing can lead to weak electronic coupling and lower mobility. nih.govrsc.org

Conjugation Length: The effective conjugation length—the extent over which the π-electron system is delocalized—also plays a crucial role. Increasing the conjugation length can improve charge carrier mobility by enhancing the delocalization of frontier molecular orbitals. acs.org This generally leads to a decrease in the reorganization energy, which is the energy required to deform the molecular geometry during a charge transfer event. A lower reorganization energy facilitates easier charge hopping. acs.org However, the effect can saturate, as the charge carrier (polaron) may become localized over a finite segment of the conjugated chain, regardless of the total oligomer length. acs.orgnih.gov The introduction of different π-conjugated linkers, such as extending from thiophene (B33073) to bithiophene, can increase the conjugated chain length, which often results in lower oxidation potentials and altered electronic properties. mdpi.com

Research on a derivative, (E)-2-(2-(anthracen-2-yl)vinyl)-5-hexylthiophene (AVHT), has demonstrated a field-effect mobility of 2.6 x 10⁻² cm²/Vs. researchgate.net Other anthracene derivatives have shown a wide range of mobilities depending on their substitution and the resulting solid-state packing, with some exhibiting hole mobilities as low as 10⁻⁵ cm² V⁻¹ s⁻¹ and others reaching over 1.0 cm² V⁻¹ s⁻¹. researchgate.netrsc.org This highlights the profound impact of molecular design on charge transport characteristics.

CompoundHole Mobility (μh) [cm²/Vs]Reference
(E)-2-(2-(anthracen-2-yl)vinyl)-5-hexylthiophene (AVHT)2.6 x 10⁻² researchgate.net
Naphthyl-substituted Anthracene (NaAnt)up to 1.10 researchgate.net
(E)-N-(anthracen-2-yl)-1-(4-(decyloxy)-phenyl) methanimine (B1209239) (10-OPIA)5.22 x 10⁻⁵ rsc.orgresearchgate.net

Electrochemical Properties and Redox Potentials (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of conjugated materials like this compound. rsc.org By measuring the potentials at which the compound is oxidized and reduced, CV provides direct insight into the energy levels of the HOMO and LUMO, respectively. researchgate.netrsc.org These energy levels are critical for determining the ease of injecting holes and electrons into the material and for understanding its stability and potential application in electronic devices.

The oxidation potential corresponds to the removal of an electron from the HOMO, while the reduction potential relates to the addition of an electron to the LUMO. rsc.org For anthracene and thiophene-containing molecules, the electrochemical behavior is influenced by the constituent aromatic units. The anthracene core provides a rigid, planar structure conducive to charge transport, while the thiophene unit can be modified to tune the electronic properties. rsc.orgmdpi.com

For example, a naphthyl-substituted anthracene derivative (NaAnt) was found to have a HOMO level of -5.46 eV, as determined from its oxidation onset potential in cyclic voltammetry. researchgate.net In another study on various 2,6-disubstituted anthracene derivatives, HOMO levels were found to range from -5.58 to -5.84 eV, and LUMO levels ranged from -2.62 to -2.80 eV. mdpi.com These values are crucial for matching the energy levels of the semiconductor with the work functions of the electrodes in a device to ensure efficient charge injection. aip.org The difference between the HOMO and LUMO levels, known as the electrochemical band gap, can also be determined from CV measurements and provides information about the optical and electronic properties of the molecule. mdpi.com Studies on asymmetric anthracene-thiophene compounds have noted their high oxidation potential, indicating good stability against ambient oxidation. researchgate.net

CompoundHOMO [eV]LUMO [eV]Electrochemical Band Gap (Eg) [eV]Reference
Naphthyl-substituted Anthracene (NaAnt)-5.46-- researchgate.net
2,6-bis(phenyl)anthracene-5.58-2.622.96 mdpi.com
2,6-bis(4-fluorophenyl)anthracene-5.84-2.803.04 mdpi.com

Advanced Applications of 2 2 Anthracen 2 Yl Ethenyl Thiophene in Organic Electronics and Photonics

Role as Emissive or Host Materials in Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives are widely recognized for their high fluorescence quantum yields and excellent thermal and electronic stability, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). These compounds can function as either the emissive material, responsible for the generation of light, or as the host material in a doped emissive layer, where they facilitate energy transfer to a guest emitter. The introduction of a thienylvinyl group to the anthracene core, as in 2-[2-(anthracen-2-yl)ethenyl]thiophene, can further enhance π-electron conjugation and influence the material's charge transport and electroluminescent properties.

While specific performance data for OLEDs incorporating this compound as the primary emissive or host material is not extensively documented in publicly available research, the general properties of anthracene-thiophene derivatives suggest their potential for high-performance devices. The rigid and planar structure of the anthracene unit contributes to strong intermolecular interactions, which can be favorable for charge transport, while the thiophene (B33073) moiety can help to tune the HOMO/LUMO energy levels for efficient charge injection and recombination. The vinyl linker provides a means to extend the conjugation length, which can lead to red-shifted emission and improved charge carrier mobility. For instance, asymmetric anthracene derivatives have been investigated for their potential to suppress intermolecular interactions, leading to high efficiency and color purity in blue-light-emitting materials. researchgate.net

Integration as Semiconductor Components in Organic Field-Effect Transistors (OFETs)

The excellent charge-transporting properties of anthracene and thiophene-based materials make them prime candidates for the active layer in Organic Field-Effect Transistors (OFETs). The vinyl linkage in this compound promotes a more planar molecular structure, which can facilitate π-π stacking in the solid state, a key factor for efficient charge transport.

Research on a closely related derivative, (E)-2-(2-(anthracen-2-yl)vinyl)-5-hexylthiophene (AVHT), has demonstrated its potential as a p-type semiconductor in OFETs. The introduction of a hexyl side chain improves solubility and processability without significantly disrupting the electronic properties of the conjugated core. Devices fabricated with AVHT have shown promising field-effect mobility.

OFET Performance of an Anthracene-Thiophene Derivative
CompoundMobility (cm²/Vs)On/Off RatioSubstrate Temperature (°C)
(E)-2-(2-(anthracen-2-yl)vinyl)-5-hexylthiophene (AVHT)2.6 x 10⁻²--

The mobility of AVHT indicates that the anthracene-thienylvinylene core is effective for charge transport. Further optimization of device fabrication and molecular design, such as the introduction of electron-withdrawing groups or modification of the alkyl side chains, could lead to even higher performance. The thermal stability of such compounds is also a critical factor for the operational lifetime of OFET devices.

Application as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), an organic dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The molecular structure of the dye is crucial for efficient light harvesting, electron injection, and dye regeneration. The this compound framework can serve as a π-conjugated bridge in D-π-A (Donor-π-Acceptor) dyes, where it facilitates intramolecular charge transfer from a donor unit to an acceptor/anchoring group.

A series of organic dyes for DSSCs have been synthesized using a 2-(6-substituted-anthracen-2-yl)thiophene moiety as the π-conjugated bridge. rsc.org In these dyes, various amine groups act as the electron donor, and a cyanoacrylic acid group serves as the electron acceptor and anchor to the TiO₂ surface. The anthracene-thiophene bridge plays a vital role in mediating the charge transfer from the donor to the acceptor upon photoexcitation.

Photovoltaic Performance of DSSCs with Anthracene-Thiophene Dyes
DyeJsc (mA/cm²)Voc (V)FFη (%)
An-13.880.580.721.62
An-26.120.560.702.40
An-36.700.580.742.88
An-44.270.570.741.80

Data sourced from a study on dyes with a 2-(6-substituted-anthracen-2-yl)-thiophene bridge. rsc.org Jsc: short-circuit current density; Voc: open-circuit voltage; FF: fill factor; η: power conversion efficiency.

Functionality as Annihilators and Chromophores in Triplet-Triplet Annihilation Photon Upconversion (TTA-UC) Systems

Triplet-Triplet Annihilation Photon Upconversion (TTA-UC) is a process that converts lower-energy photons into higher-energy ones through a series of energy transfer steps involving a sensitizer (B1316253) and an annihilator. Anthracene and its derivatives are widely used as annihilators due to their high fluorescence quantum yields and suitable triplet energy levels. In a TTA-UC system, the sensitizer absorbs a low-energy photon and transfers its triplet energy to the annihilator. Two triplet-excited annihilator molecules then interact (annihilate) to produce one annihilator in an excited singlet state, which subsequently emits a higher-energy photon.

The photophysical properties of the annihilator are critical for efficient TTA-UC. While specific data on the use of this compound in TTA-UC systems is limited, studies on related compounds have shown that the introduction of thiophene substituents can influence the fluorescence quantum yield of anthracene derivatives. d-nb.info A high fluorescence quantum yield is desirable for the annihilator to efficiently emit the upconverted photon. The extended conjugation provided by the thienylethenyl group could potentially be engineered to fine-tune the singlet and triplet energy levels of the anthracene core to meet the specific requirements for efficient TTA-UC with a given sensitizer.

Contribution to Conjugated Polymer Photocatalysts

Conjugated polymers have emerged as a promising class of materials for photocatalysis, particularly for hydrogen evolution from water, due to their tunable electronic and optical properties. The incorporation of specific chromophoric units into the polymer backbone can enhance light absorption in the visible region and facilitate charge separation and transport, which are crucial for efficient photocatalytic activity.

While direct polymerization of this compound into a photocatalytically active polymer has not been extensively reported, a hyperbranched conjugated polymer containing both thienothiophene and anthracene units has been synthesized and shown to be an effective photocatalyst for hydrogen evolution. rsc.org This polymer, when combined with platinum as a co-catalyst, achieved a maximum hydrogen evolution rate of 700 μmol g⁻¹ h⁻¹. rsc.org This finding suggests that the combination of thiophene and anthracene moieties within a conjugated polymer framework can create active sites for efficient photocatalytic reactions. The this compound molecule could potentially serve as a monomer or a building block for the synthesis of such photocatalytically active polymers, where its specific electronic and photophysical properties could be harnessed to optimize the photocatalytic performance.

Future Research Trajectories and Rational Design Principles for 2 2 Anthracen 2 Yl Ethenyl Thiophene Analogues

Strategies for Tailoring Optoelectronic Properties through Chemical Modification and Structural Engineering

The optoelectronic properties of anthracene-thiophene-ethenyl systems are intrinsically linked to their molecular structure, including the extent of π-conjugation, molecular planarity, and intermolecular packing in the solid state. Chemical modification and structural engineering offer powerful tools to manipulate these characteristics and, consequently, the material's performance.

Chemical Modification:

Substitution on Anthracene (B1667546) and Thiophene (B33073) Rings: The introduction of electron-donating groups (EDGs) like alkoxy or alkyl chains, or electron-withdrawing groups (EWGs) such as cyano or nitro groups, at various positions on the anthracene or thiophene rings is a primary strategy. EDGs typically raise the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating hole injection, while EWGs lower the Lowest Unoccupied Molecular Orbital (LUMO) level, aiding electron injection. nih.govacs.org This tuning of frontier molecular orbital energies is fundamental to optimizing charge injection and transport in electronic devices. acs.org For instance, computational studies on similar D–π–A chromophores have shown that the choice of donor and acceptor groups systematically modulates the HOMO and LUMO levels, respectively. acs.orgrsc.org

Side-Chain Engineering: Attaching flexible side chains, such as hexyl or octyloxy groups, can significantly improve the solubility of the compound in common organic solvents, which is crucial for solution-based processing of thin films. rsc.orgresearchgate.net Beyond solubility, these side chains influence the molecular packing in the solid state. A study on an asymmetric analogue, (E)-2-(2-(anthracen-2-yl)vinyl)-5-hexylthiophene, demonstrated that the alkyl side chain is key to achieving desirable material properties, including thermal stability and charge carrier mobility. researchgate.net The length and branching of these chains can be varied to control the intermolecular distance and π-π stacking, which directly impacts charge transport efficiency. rsc.orgresearchgate.net

Structural Engineering:

Enhancing Molecular Planarity: The degree of planarity in the conjugated backbone is a critical factor for effective charge transport. A more planar structure enhances π-π stacking and orbital overlap between adjacent molecules, facilitating the charge hopping process. mdpi.com The insertion of a thiophene bridge in related X-shaped anthracene derivatives has been shown to planarize the molecular structure, leading to higher hole mobility. mdpi.comnih.gov For 2-[2-(anthracen-2-yl)ethenyl]thiophene analogues, strategies to lock the conformation, such as introducing fused ring systems or creating intramolecular hydrogen bonds, could be explored to enforce a more planar geometry.

Controlling Intermolecular Interactions: The arrangement of molecules in the solid state (e.g., herringbone vs. π-stacked packing) dictates the bulk charge transport properties. By strategically placing bulky substituents, it is possible to control the intermolecular packing motif. rsc.org For example, introducing large groups can induce steric hindrance that twists the molecular conformation, which can be a tool to suppress undesirable π–π stacking interactions that lead to aggregation-caused quenching in emissive materials. rsc.org Computational methods like Density Functional Theory (DFT) can be employed to predict how different substituents will affect molecular stacking and the resulting electronic coupling between molecules. momap.net.cn

A comparative analysis of closely related anthracene-thiophene derivatives highlights the impact of these modifications. For example, the introduction of a hexyl group on the thiophene ring in an analogue of the title compound resulted in a material with a high oxidation potential, good thermal stability, and a hole mobility of 2.6 x 10⁻² cm²/Vs. researchgate.net

Table 1: Properties of an Alkyl-Substituted Anthracene-Ethenyl-Thiophene Analogue
CompoundKey ModificationHole Mobility (cm²/Vs)Oxidation PotentialThermal StabilityReference
(E)-2-(2-(anthracen-2-yl)vinyl)-5-hexylthiopheneHexyl group on thiophene2.6 x 10⁻²HighHigh researchgate.net

Rational Design of Derivatives for Enhanced Fluorescence Quantum Yields and Charge Transport Efficiencies

Rational design leverages computational and theoretical principles to predict the properties of yet-to-be-synthesized molecules, guiding synthetic efforts toward materials with optimized performance. For this compound analogues, this approach is key to improving fluorescence quantum yields (ΦF) for OLED applications and charge transport for OFETs.

Enhancing Fluorescence Quantum Yield:

The fluorescence quantum yield is determined by the competition between radiative (fluorescence) and non-radiative decay pathways of the excited state. To enhance ΦF, non-radiative processes must be minimized.

Rigidification of Molecular Structure: Non-radiative decay is often facilitated by molecular vibrations and rotations. Designing more rigid molecular structures can suppress these deactivation pathways. This can be achieved by introducing bridging atoms to create fused rings or by incorporating bulky side groups that restrict rotational freedom. rsc.org

Tuning the HOMO-LUMO Gap: The energy of the emitted light is related to the HOMO-LUMO gap. By carefully selecting donor and acceptor substituents, this gap can be tuned to achieve emission in a desired region of the spectrum (e.g., deep blue for displays). rsc.org Computational tools like Time-Dependent DFT (TD-DFT) are invaluable for predicting the emission wavelengths of designed molecules. jmaterenvironsci.comresearchgate.net

Controlling Intersystem Crossing (ISC): ISC is a process where the molecule transitions from a singlet excited state (emissive) to a triplet excited state (non-emissive in fluorescent materials). The rate of ISC can be influenced by the energy gap between the S1 and T1 states and the presence of heavy atoms. Rational design aims to maximize this energy gap to suppress ISC.

Improving Charge Transport Efficiencies:

Efficient charge transport in organic semiconductors is governed by two main factors: the reorganization energy (λ) and the electronic coupling between adjacent molecules (transfer integral).

Minimizing Reorganization Energy: The reorganization energy is the energy required to distort the molecule's geometry from its neutral state to its charged state upon charge hopping. A lower reorganization energy facilitates faster charge transport. DFT calculations are routinely used to compute λ for prospective molecules. researchgate.netrsc.org Materials with rigid, planar backbones tend to have lower reorganization energies because their geometry changes little upon ionization. rsc.org

Maximizing Electronic Coupling: Strong electronic coupling between molecules, determined by their packing and orbital overlap, creates efficient pathways for charge carriers. The design should promote co-facial π-π stacking. The transfer integral can be calculated for different packing arrangements (dimers) to predict the most favorable transport pathways. researchgate.net Inserting moieties like thiophene has been shown to enhance planarity and π-π stacking, thereby improving charge transfer. mdpi.com

Table 2: Design Principles for High-Performance Analogues
Target PropertyDesign StrategyUnderlying PrincipleKey Parameters for Calculation
High Fluorescence Quantum YieldIncrease structural rigiditySuppress non-radiative decay from molecular vibrationsVibrational modes, Rotational barriers
High Charge Carrier MobilityMinimize reorganization energy (λ)Reduce the energy penalty for charge hoppingReorganization Energy (λ)
High Charge Carrier MobilityPromote π-π stackingMaximize electronic coupling (transfer integral)Intermolecular packing, Transfer Integral
Tunable Emission ColorModify donor/acceptor strengthControl the HOMO-LUMO energy gapHOMO/LUMO energies, Excitation energies

Exploration of Novel Anthracene-Thiophene-Ethenyl Hybrid Systems for Emerging Advanced Applications

The versatility of the anthracene-thiophene-ethenyl scaffold allows for its incorporation into more complex molecular architectures, creating hybrid systems tailored for next-generation electronic devices.

Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs): The core structure can serve as the π-conjugated linker in donor-π-donor (D-π-D) or X-shaped HTMs. mdpi.comnih.gov By attaching donor groups like triarylamines to the ends of the anthracene-thiophene backbone, materials can be designed with appropriate HOMO levels for efficient hole extraction from the perovskite layer. mdpi.com The electron-rich nature of the thiophene unit helps to raise the HOMO energy level, which can be beneficial for device performance. mdpi.com Furthermore, the planarity and charge transport characteristics of the core are crucial for achieving high power conversion efficiencies and long-term stability in PSCs. mdpi.comnih.gov

Emitters for Organic Light-Emitting Diodes (OLEDs): By functionalizing the core structure with suitable donor and acceptor groups, the anthracene-thiophene-ethenyl system can be engineered as a highly efficient emitter for OLEDs. The goal is to create bipolar molecules that can transport both holes and electrons effectively, with high fluorescence quantum yields in the solid state. Molecular engineering to control π-conjugation and induce molecular twisting can be used to achieve deep-blue emission, which is highly sought after for display and lighting applications. rsc.org

Molecular Probes and Sensors: The sensitivity of the fluorescence properties of D-π-A systems to their local environment (solvatochromism) can be exploited. iphy.ac.cn Analogues could be designed as fluorescent probes for bio-imaging or as chemical sensors, where binding to a specific analyte induces a change in the fluorescence color or intensity.

The exploration of these hybrid systems involves not just the design of single molecules but also understanding their interactions and assembly in the context of a full device. The combination of synthetic chemistry, photophysical characterization, and computational modeling will continue to drive the discovery of novel anthracene-thiophene-ethenyl materials for these advanced applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.